2-acetamido-3-(3-chlorophenyl)propanoic acid
CAS No.: 444726-89-0
Cat. No.: VC8520753
Molecular Formula: C11H12ClNO3
Molecular Weight: 241.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 444726-89-0 |
---|---|
Molecular Formula | C11H12ClNO3 |
Molecular Weight | 241.67 g/mol |
IUPAC Name | 2-acetamido-3-(3-chlorophenyl)propanoic acid |
Standard InChI | InChI=1S/C11H12ClNO3/c1-7(14)13-10(11(15)16)6-8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) |
Standard InChI Key | HASYVZNBHCVMEA-UHFFFAOYSA-N |
SMILES | CC(=O)NC(CC1=CC(=CC=C1)Cl)C(=O)O |
Canonical SMILES | CC(=O)NC(CC1=CC(=CC=C1)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-acetamido-3-(3-chlorophenyl)propanoic acid, reflects its three key components:
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A propanoic acid chain (C3H6O2) providing carboxylic acid functionality.
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An acetamido group (-NHCOCH3) at carbon 2, introducing hydrogen-bonding capacity.
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A 3-chlorophenyl ring at carbon 3, contributing aromaticity and lipophilicity .
Structural Formula
The molecular formula C11H12ClNO3 corresponds to a molecular weight of 241.67 g/mol (calculated via PubChem algorithms) . The SMILES notation CC(=O)NC(C(=O)O)C1=CC(=CC=C1)Cl
precisely encodes the connectivity, while the InChIKey AJMJRXURHMABKG-UHFFFAOYSA-N
facilitates database searches .
Stereochemical Considerations
Unlike its 2-chloro and 4-chloro analogs, the 3-chloro substitution creates a distinct electronic profile:
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Dipole moment: 2.78 D (calculated via DFT methods)
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Torsional angles: C2-N-C3-C4 = 112.3° (favoring extended conformation) .
Synthesis and Manufacturing
Laboratory-Scale Production
The standard synthesis involves a three-step sequence:
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Friedel-Crafts acylation: 3-Chlorotoluene reacts with acetyl chloride under AlCl3 catalysis to form 3-chloroacetophenone (yield: 72%) .
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Strecker amino acid synthesis: Condensation with ammonium cyanide yields 3-(3-chlorophenyl)-2-aminopropanoic acid (enantiomeric excess: 58%).
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N-Acetylation: Treatment with acetic anhydride in pyridine achieves 89% conversion to the target compound.
Optimization Parameters
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Temperature: 0–5°C during acylation prevents di-substitution.
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Solvent: Dichloromethane improves reaction homogeneity.
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Purification: Reverse-phase HPLC (C18 column, 70:30 H2O:MeCN) achieves >98% purity .
Industrial Manufacturing
Large-scale production employs continuous flow reactors with:
Parameter | Value |
---|---|
Residence time | 12 min |
Throughput | 15 kg/hr |
Energy consumption | 8.2 kWh/kg |
Catalyst recycling systems recover 94% of AlCl3, reducing environmental impact . |
Physicochemical Properties
Thermodynamic Data
Property | Value | Method |
---|---|---|
Melting point | 184–186°C | DSC |
LogP | 1.82 | Shake-flask |
Aqueous solubility | 4.3 mg/mL (25°C) | UV spectrophotometry |
The moderate lipophilicity (LogP 1.82) suggests balanced membrane permeability . |
NMR Spectroscopy
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¹H NMR (400 MHz, DMSO-d6): δ 1.98 (s, 3H, CH3), 3.12 (dd, J=14.2 Hz, 1H), 3.45 (dd, J=14.2 Hz, 1H), 4.21 (m, 1H, NH), 7.28–7.41 (m, 4H, Ar-H) .
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¹³C NMR: 23.1 (CH3), 44.8 (C2), 54.3 (C3), 174.2 (COOH), 170.5 (CONH) .
IR Spectroscopy
Strong absorptions at:
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3280 cm⁻¹ (N-H stretch)
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1715 cm⁻¹ (C=O acid)
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1650 cm⁻¹ (amide I band).
Biological Activity and Mechanisms
Enzymatic Inhibition
In acetylcholinesterase (AChE) assays:
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IC50: 18.7 μM (compared to 12.3 μM for 2-chloro analog)
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Binding mode: Chlorophenyl group occupies aromatic gorge, while acetamido interacts with catalytic triad .
Antimicrobial Effects
Industrial and Research Applications
Pharmaceutical Intermediate
Used in synthesizing:
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Anticonvulsants: Modulates GABA transaminase (Ki = 0.45 μM) .
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NSAID prodrugs: Enhances solubility of flurbiprofen analogs.
Agrochemical Development
As a chiral building block for:
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Herbicides: Inhibits acetolactate synthase (EC50 22 nM).
Comparative Analysis with Structural Analogs
Future Research Directions
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Stereoselective synthesis: Develop asymmetric hydrogenation for enantiopure batches.
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Proteomic profiling: Identify off-target effects via kinome-wide screening.
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Formulation science: Explore co-crystals with succinic acid to enhance bioavailability.
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